molecular formula C11H7N3O2 B2775531 1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole CAS No. 521305-02-2

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B2775531
CAS No.: 521305-02-2
M. Wt: 213.196
InChI Key: YPALPPQSIAKCBR-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and furan. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 1H-benzotriazole in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzotriazol-1-yl(furan-3-yl)methanone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzotriazol-1-yl(furan-3-yl)methanone involves its interaction with specific molecular targets. The benzotriazole moiety can act as a nucleophile or electrophile, facilitating various chemical transformations. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazol-1-yl(furan-2-yl)methanone: Similar structure but with the furan ring at the 2-position.

    Benzotriazol-1-yl(thiophen-3-yl)methanone: Contains a thiophene ring instead of a furan ring.

    Benzotriazol-1-yl(pyridin-3-yl)methanone: Features a pyridine ring in place of the furan ring.

Uniqueness

1-(Furan-3-carbonyl)-1H-1,2,3-benzotriazole is unique due to its specific combination of benzotriazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials .

Properties

IUPAC Name

benzotriazol-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11(8-5-6-16-7-8)14-10-4-2-1-3-9(10)12-13-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALPPQSIAKCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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